Simvastatin-d11 - 1002347-74-1

Simvastatin-d11

Catalog Number: EVT-1479253
CAS Number: 1002347-74-1
Molecular Formula: C25H27O5D11
Molecular Weight: 429.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An isotope labelled of Simvastatin. Simvastatin is a lipid-lowering medication as a competitive inhibitor of HMG-CoA reductase.

Simvastatin

    Compound Description: Simvastatin is a member of the statin family, primarily known for its cholesterol-lowering effect by inhibiting HMG-CoA reductase, the rate-limiting enzyme of the mevalonate (MEV) pathway. [] Beyond this, it exhibits pleiotropic effects, including anti-inflammatory, anti-oxidative, and anti-tumorigenic properties. Studies have explored its potential in treating various conditions such as cancer, cardiovascular diseases, and neurological disorders. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Mevastatin

    Compound Description: Mevastatin is another member of the statin family, sharing a similar mechanism of action with simvastatin by inhibiting HMG-CoA reductase. [] This inhibition affects cholesterol biosynthesis and impacts various cellular processes.

    Relevance: Mevastatin is structurally similar to Simvastatin-d11, both belonging to the statin class of drugs, characterized by their HMG-CoA reductase inhibitory activity. [] They share a core structure but differ in specific side chains, which contribute to variations in their pharmacological properties.

    Compound Description: Atorvastatin, like simvastatin, is a statin drug known for its potent cholesterol-lowering effects by inhibiting HMG-CoA reductase. [, , ] It is commonly prescribed to manage hypercholesterolemia and reduce cardiovascular risks.

    Relevance: Atorvastatin, similar to Simvastatin-d11, belongs to the statin family of drugs. [, , ] These drugs are structurally related, sharing a common pharmacophore responsible for their HMG-CoA reductase inhibitory activity.

Rosuvastatin

    Compound Description: Rosuvastatin, also a statin drug, effectively lowers cholesterol levels by inhibiting HMG-CoA reductase. [, ] It is considered a potent statin and is used in managing cardiovascular risks.

    Relevance: Rosuvastatin shares structural similarities with Simvastatin-d11 as both are categorized under the statin class of drugs. [, ] Despite structural variations, their shared pharmacophore allows them to target HMG-CoA reductase, making them relevant for comparative analysis.

Pravastatin

    Compound Description: Pravastatin, belonging to the statin family, is used to lower cholesterol levels by inhibiting HMG-CoA reductase. [, ] It is often prescribed to reduce the risk of cardiovascular events.

    Relevance: Pravastatin, like Simvastatin-d11, is a member of the statin family, characterized by their common mechanism of inhibiting HMG-CoA reductase. [, ] Despite variations in their structures, their shared ability to target this enzyme makes them relevant for comparative analysis.

Lovastatin

    Compound Description: Lovastatin is a statin drug known for its cholesterol-lowering effect by inhibiting HMG-CoA reductase. [] It is used to manage hypercholesterolemia and reduce cardiovascular disease risk.

    Relevance: Lovastatin and Simvastatin-d11 belong to the same statin family, characterized by their HMG-CoA reductase inhibitory activity. [] While their precise structures differ, they share a common pharmacophore responsible for their activity.

Ezetimibe

    Compound Description: Ezetimibe is a lipid-lowering drug that works differently from statins. Instead of inhibiting cholesterol synthesis, it acts in the small intestine by inhibiting the absorption of cholesterol. [, , ] This action helps lower cholesterol levels in the blood.

    Relevance: Although Ezetimibe works differently from Simvastatin-d11, it is often used in combination with statins, including simvastatin, to achieve a greater reduction in LDL-C levels. [, , ] This combined therapeutic approach highlights their relevance in managing hypercholesterolemia and cardiovascular risks, despite having different mechanisms of action.

Farnesyl Pyrophosphate (FPP)

    Compound Description: Farnesyl Pyrophosphate (FPP) is a crucial intermediate in the mevalonate pathway. [] This pathway is responsible for the synthesis of cholesterol and other important molecules.

    Relevance: Simvastatin-d11, through its parent compound simvastatin, inhibits HMG-CoA reductase, an enzyme upstream in the mevalonate pathway. [] This inhibition ultimately affects the formation of FPP, highlighting its relevance in understanding the downstream consequences of Simvastatin-d11's action on cholesterol biosynthesis and related cellular processes.

Geranylgeranyl Pyrophosphate (GGPP)

    Compound Description: Geranylgeranyl Pyrophosphate (GGPP) is another essential intermediate in the mevalonate pathway. [] Similar to FPP, it plays a crucial role in various cellular processes, including protein prenylation.

    Relevance: Simvastatin-d11's parent compound, simvastatin, by inhibiting HMG-CoA reductase, disrupts the mevalonate pathway, ultimately affecting the production of GGPP. [] Understanding the role of GGPP in cell signaling and protein function is crucial for comprehending the broader impact of Simvastatin-d11's action beyond its cholesterol-lowering effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of simvastatin-d11 involves several advanced techniques, primarily focusing on biocatalytic processes that enhance efficiency and reduce environmental impact. One notable method employs engineered strains of Escherichia coli that overexpress the acyltransferase LovD, facilitating a one-step conversion of monacolin J to simvastatin-d11 with over 99% yield without requiring chemical protection steps .

The biocatalytic route utilizes dimethylbutyryl-S-methyl-mercaptopropionate as an acyl donor, which is more efficient and safer compared to traditional reagents used in multistep syntheses. This method not only simplifies the synthesis but also minimizes waste and hazardous byproducts .

Technical Details

  • Starting Material: Monacolin J, derived from lovastatin.
  • Biocatalyst: Engineered LovD acyltransferase.
  • Acyl Donor: Dimethylbutyryl-S-methyl-mercaptopropionate.
  • Yield: Over 99% conversion efficiency.
  • Purification: High-performance liquid chromatography yields >90% recovery and >98% purity .
Molecular Structure Analysis

Structure and Data

Simvastatin-d11 maintains a similar molecular structure to simvastatin but incorporates deuterium atoms at specific positions, enhancing its stability and allowing for differentiation in analytical studies. The molecular formula for simvastatin is C25H38O5C_{25}H_{38}O_{5} with a molecular weight of approximately 418.57 g/mol. The presence of deuterium alters its isotopic mass without changing its chemical properties significantly.

Structural Features

  • Core Structure: Contains a naphthalene ring system.
  • Functional Groups: Hydroxyl groups, ester linkages.
  • Isotopic Labeling: Deuterium atoms replace hydrogen atoms at designated positions.
Chemical Reactions Analysis

Reactions and Technical Details

Simvastatin-d11 undergoes similar chemical reactions as simvastatin, primarily focusing on its mechanism of action involving HMG-CoA reductase inhibition. The compound can also participate in hydrolysis reactions to yield its active metabolite, beta,delta-dihydroxy acid.

Key reactions include:

  • Hydrolysis: Converts simvastatin to its active form.
  • Esterification: Involves the formation of esters with fatty acids during metabolic processes.

These reactions are crucial for understanding the pharmacodynamics and pharmacokinetics of simvastatin-d11 in biological systems.

Mechanism of Action

Process and Data

Simvastatin-d11 functions by competitively inhibiting HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. By mimicking HMG-CoA, it effectively reduces the conversion to mevalonate, leading to decreased cholesterol synthesis in the liver. This inhibition stimulates an increase in hepatic low-density lipoprotein receptors, enhancing the clearance of low-density lipoprotein from circulation .

The detailed mechanism includes:

  1. Binding: Simvastatin-d11 binds to HMG-CoA reductase.
  2. Inhibition: Prevents conversion of HMG-CoA to mevalonate.
  3. Cholesterol Reduction: Lowers plasma levels of low-density lipoprotein and very low-density lipoprotein.
Physical and Chemical Properties Analysis

Physical Properties

Simvastatin-d11 exhibits similar physical properties to simvastatin:

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Stable under standard laboratory conditions.
  • Reactivity: Reacts similarly to other statins; susceptible to hydrolysis under acidic or basic conditions.

Relevant data includes:

  • Melting Point: Approximately 130–132 °C for simvastatin; similar expected for its deuterated form.
  • pKa Values: Reflects acidity characteristics relevant for drug formulation.
Applications

Scientific Uses

Simvastatin-d11 serves critical roles in scientific research:

  • Pharmacokinetic Studies: Used as a tracer in metabolic studies to understand drug absorption, distribution, metabolism, and excretion.
  • Clinical Research: Assists in evaluating drug interactions and effects on cholesterol metabolism.
  • Analytical Chemistry: Employed in high-performance liquid chromatography methods for quantifying simvastatin levels in biological samples.

The isotopic labeling enhances detection sensitivity and specificity, making it invaluable for both preclinical and clinical research settings.

Properties

CAS Number

1002347-74-1

Product Name

Simvastatin-d11

Molecular Formula

C25H27O5D11

Molecular Weight

429.64

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.